molecular formula C17H14ClN3O4 B2667135 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-11-5

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2667135
CAS No.: 941957-11-5
M. Wt: 359.77
InChI Key: XAXSSPAVGGMPCM-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with chloro and nitro substituents, as well as a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the coupling of the nitrated intermediate with 3-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro and chloro substituents, as well as the pyrrolidinone moiety, may contribute to its binding affinity and specificity for certain proteins or enzymes. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both chloro and nitro substituents, as well as the pyrrolidinone moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)6-7-14(15)17(23)19-11-3-1-4-12(9-11)20-8-2-5-16(20)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXSSPAVGGMPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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